2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is an organic compound characterized by its unique structural features, which include a thiophene ring and an oxolane (tetrahydrofuran) moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry.
The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. Its molecular formula is , and it has a molecular weight of 197.30 g/mol.
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine falls under the category of heterocyclic compounds due to the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. It is also classified as an amine due to the presence of a primary amine functional group.
The synthesis of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine typically involves a nucleophilic substitution reaction. A common synthetic route includes the reaction of 2-thiophenemethylamine with 2-methyloxirane (propylene oxide). The reaction is generally performed under basic conditions, using bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the epoxide ring.
The molecular structure of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.30 g/mol |
InChI | InChI=1S/C10H15NOS/c1-8-10(4-5-12-8)11-7-9-3-2-6-13-9/h2-3,6,8,10-11H,4-5,7H2,1H3 |
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine involves its interaction with specific biological targets. The thiophene ring may interact with enzymes and receptors, potentially influencing their activity through inhibition or activation mechanisms. The amine group can form hydrogen bonds with biological molecules, enhancing binding affinity.
The compound exhibits typical characteristics associated with organic amines and heterocycles:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Further studies are needed to determine specific physical constants such as boiling point and density.
The applications of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine are diverse:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5